molecular formula C15H13ClFNO5S B2810930 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1105205-41-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2810930
CAS No.: 1105205-41-1
M. Wt: 373.78
InChI Key: NYOZKEQKRGXGIO-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a benzenesulfonamide core, a prominent pharmacophore in medicinal chemistry known for its ability to interact with various enzymes and receptors . The structure is further functionalized with a 3-chloro-4-fluoro substitution pattern on the benzene ring, which is a common strategy to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity . The compound also incorporates a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a structural feature frequently found in biologically active molecules that can influence bioavailability and target engagement . As a sophisticated chemical building block, this compound serves as a key intermediate for researchers developing novel therapeutic agents. Its structure suggests potential applicability in central nervous system (CNS) drug discovery programs, given the prevalence of similar benzodioxolyl and sulfonamide derivatives in neuroscience research . Furthermore, sulfonamide derivatives are increasingly investigated in oncology for their ability to target unique metabolic pathways in tumor cells, making this compound a candidate for the synthesis of new anti-cancer agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO5S/c16-12-8-11(2-3-13(12)17)24(19,20)18-5-6-21-10-1-4-14-15(7-10)23-9-22-14/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZKEQKRGXGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the sulfonamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.

    Substitution reactions: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinones, while reduction can lead to the formation of dihydro derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Dihydro derivatives and other reduced forms.

    Hydrolysis products: Corresponding amines and sulfonic acids.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Table 1: Selected Piperazine/Piperidine Derivatives with Benzodioxol Moieties

Compound Name Yield (%) Melting Point (°C, HCl salt) Key Substituents Reference ID
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 67 169–170 2,4-Difluorophenyl
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) 65 177–178 3-Chlorophenyl
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine (26) 55 176–177 4-Trifluoromethylphenyl
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (28) 75 183–184 Phenylpiperidine

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F, CF₃) on the aromatic ring correlate with higher melting points (e.g., 176–177°C for 4-trifluoromethylphenyl vs. 169–170°C for 2,4-difluorophenyl ).
  • Yield Variability : Substituent steric hindrance and electronic effects influence yields. For instance, 4-trifluoromethylphenyl (55% yield ) results in lower yields compared to less bulky substituents (e.g., 75% for phenylpiperidine ).

Sulfonamide vs. Piperazine-Based Analogues

The target compound differs from piperazine derivatives by replacing the piperazine ring with a sulfonamide group. This structural divergence impacts:

  • Synthetic Routes : Piperazine derivatives are typically synthesized via nucleophilic substitution (e.g., coupling benzodioxol-containing intermediates with substituted piperazines ), whereas sulfonamides may involve sulfonylation of amines with sulfonyl chlorides .

Table 2: Comparison of Physicochemical Properties

Property N-(2-(Benzodioxol-oxy)ethyl)-3-Cl-4-F-benzenesulfonamide (Inferred) Piperazine Derivatives (e.g., Compound 21 )
Core Structure Benzenesulfonamide Piperazine
Characteristic NMR Signal Benzodioxol protons: δ ~5.97 (s, 2H) Piperazine CH₂: δ ~2.5–3.5 (m, 8H)
Melting Point Range (HCl salt) Estimated 160–190°C 164–203°C
Elemental Nitrogen Content ~5–6% (based on sulfonamide analogs) 3.10–5.46%

Benzodioxol-Containing Heterocycles

Compounds with benzimidazole or thiadiazole cores (e.g., ) highlight the versatility of the benzodioxol moiety in diverse scaffolds:

  • Benzimidazole Derivatives : E.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole derivatives exhibit distinct NMR profiles (e.g., aromatic protons at δ 6.4–8.0 ppm ).
  • Thiadiazole Derivatives : 2-(Benzodioxol-5-yloxy)-N-(1,3,4-thiadiazol-2-yl)acetamide (5p) shows a characteristic singlet for the sulfonamide NH (δ 12.85 ppm ).

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example, CuH-catalyzed hydroalkylation has been used for structurally related compounds, employing chiral ligands like (S)-DTBM-SEGPHOS to control stereochemistry . Key steps include quenching reactions after extended periods (e.g., 36 hours) and purification via flash column chromatography with solvent systems such as 33% Et₂O in pentane . Similar protocols for analogous sulfonamides emphasize controlled temperatures and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are used for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for confirming structure and purity. For instance, 1^1H NMR and 13^{13}C NMR are critical for verifying chemical shifts in piperidine and benzodioxole moieties . Mass spectrometry (MS) further validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. How is purity ensured post-synthesis?

Flash column chromatography with optimized solvent gradients (e.g., petroleum ether/acetone mixtures) is widely employed . HPLC with >95% purity thresholds is standard, as demonstrated in studies of related arylpiperazine derivatives .

Q. What structural features influence reactivity?

The benzo[d][1,3]dioxole moiety enhances electron-rich interactions, while the sulfonamide group enables hydrogen bonding. Halogen substituents (Cl, F) modulate electronic properties, affecting solubility and bioactivity .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for derivatives?

Chiral catalysts like (S)-DTBM-SEGPHOS in CuH-catalyzed systems achieve enantiomeric excess in piperidine derivatives. Reaction parameters such as catalyst loading (5.5 mol%) and extended reaction times (36 hours) are critical for yield and stereoselectivity .

Q. What strategies improve yields in sulfonamide coupling reactions?

Solvent choice (e.g., dichloromethane or ethers) and temperature control (0–25°C) minimize side reactions. For example, coupling aryl bromides with sulfonamides under inert atmospheres improves yields to 63–90% .

Q. How do substituents affect biological activity?

Structural analogs with fluorophenyl or pyridinyl groups show enhanced cytotoxic activity against prostate cancer cells (e.g., IC₅₀ values <10 µM) . Chlorine and fluorine substituents increase metabolic stability and receptor binding affinity, as seen in kinase inhibitors .

Q. What in vitro models assess pharmacological potential?

Cytotoxicity assays using human cancer cell lines (e.g., PC-3 or LNCaP) are standard. Compounds are tested at varying concentrations (1–100 µM) with viability measured via MTT assays . Functional activity in dopamine receptor models is evaluated using transfected cells and cAMP signaling pathways .

Q. How is reaction progress monitored in complex syntheses?

Thin-layer chromatography (TLC) with silica plates and UV visualization tracks intermediates. For example, TLC (Rf = 0.5 in petroleum ether/acetone) confirmed intermediate conversion in paroxetine-derived compounds .

Q. What are the challenges in scaling up synthesis?

Batch-to-batch consistency requires strict control of reaction conditions (e.g., anhydrous solvents, exclusion of moisture). Pilot-scale purification may switch from flash chromatography to recrystallization for cost efficiency .

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